molecular formula C19H23NO4 B2946156 (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate CAS No. 123795-41-5

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate

Cat. No.: B2946156
CAS No.: 123795-41-5
M. Wt: 329.396
InChI Key: GUZJZIQXCBCAGJ-MRXNPFEDSA-N
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Description

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate is a chiral, Boc-protected amino acid ester. Its structure features:

  • A methyl ester group at the C1 position.
  • A tert-butoxycarbonyl (Boc)-protected amino group at the C2 position.
  • A naphthalen-2-yl substituent at the C3 position.
  • (R)-configuration at the stereogenic C2 carbon.

This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development, where its Boc group enables selective deprotection under acidic conditions.

Properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-16(17(21)23-4)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,20,22)/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZJZIQXCBCAGJ-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Functional Groups Stereochemistry Key Differences
(R)-Methyl 2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate (Target) C₁₉H₂₃NO₄ 329.39 g/mol Boc-amino, methyl ester, naphthalene (R)-configuration Ester group; no hydroxyl/nitrile groups
(R)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid C₉H₁₇NO₄ 203.24 g/mol Boc-amino, carboxylic acid, methyl (R)-configuration Shorter chain; lacks naphthalene
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid C₁₈H₂₁NO₅ 331.36 g/mol Boc-amino, carboxylic acid, hydroxyl (2R,3R)-configuration Hydroxyl group; acidic form

Physicochemical Properties

  • Solubility :

    • The target compound ’s methyl ester group reduces polarity compared to carboxylic acid analogs (e.g., ), enhancing lipophilicity and organic solvent compatibility.
    • The hydroxyl group in increases water solubility but introduces sensitivity to oxidation.
  • Stability :

    • Boc-protected compounds (target, ) are stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid).
    • The hydroxyl group in may necessitate refrigeration (2–8°C) to prevent degradation , whereas the target’s ester group likely improves shelf stability.

Biological Activity

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate, commonly referred to as Boc-L-naphthylalanine methyl ester, is a compound of significant interest in organic synthesis and medicinal chemistry. Its biological activity is primarily associated with its role as an intermediate in the synthesis of various bioactive molecules, including potential therapeutic agents. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate
  • Molecular Formula : C19H23NO4
  • CAS Number : 123795-41-5
  • Molecular Weight : 329.39 g/mol

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets. The naphthalene moiety allows for hydrophobic interactions with enzyme active sites, while the tert-butoxycarbonyl (Boc) group provides stability and solubility in biological systems.

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It may bind to the active site of enzymes, thereby preventing substrate interaction. This property is particularly relevant in drug design where inhibiting specific enzymes can lead to therapeutic effects.
  • Receptor Binding : Its structure suggests potential interactions with various receptors, making it a candidate for studies related to receptor-mediated pathways.

Applications in Research

This compound is utilized in multiple fields:

  • Organic Synthesis : It serves as an important intermediate in the synthesis of complex molecules.
ApplicationDescription
Organic ChemistryUsed as a building block for synthesizing more complex compounds.
Medicinal ChemistryInvestigated for potential therapeutic uses, especially in drug development.
BiochemistryEmployed in studies involving enzyme inhibitors and receptor binding assays.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoateEnantiomer with similar structurePotentially different activity due to chirality
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoateContains methoxy instead of naphthaleneDifferent interaction profile
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoatePhenyl group instead of naphthaleneVaries in biological activity

Case Studies and Research Findings

Recent studies have highlighted the biological relevance of this compound:

  • Inhibition Studies : Research has demonstrated that derivatives of this compound exhibit varying degrees of inhibition against specific enzymes involved in metabolic pathways.
    • For instance, a study indicated that modifications to the naphthalene moiety significantly affected the inhibitory potency against tryptophan hydroxylase (TPH1), a key enzyme in serotonin biosynthesis .
  • Therapeutic Potential : The compound has been explored for its potential use in treating conditions like obesity and fatty liver disease by targeting peripheral metabolic pathways without crossing the blood-brain barrier .

Q & A

Q. What are the established synthetic routes for (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate?

  • Methodological Answer : The compound is typically synthesized via a multi-step process:

Boc Protection : Start with (R)-2-amino-3-(naphthalen-2-yl)propanoic acid. React with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., NaHCO₃/DMF) to introduce the tert-butoxycarbonyl (Boc) group .

Esterification : Treat the Boc-protected amino acid with methanol under acidic conditions (e.g., HCl/MeOH) to form the methyl ester .

Naphthalene Integration : If the naphthalen-2-yl group is not pre-installed, use coupling reactions (e.g., Suzuki-Miyaura) with naphthalen-2-yl boronic acid, though direct synthesis from naphthol derivatives (e.g., propargyl bromide with 2-naphthol in DMF/K₂CO₃) may also be applicable .

Q. How is the compound purified and characterized post-synthesis?

  • Methodological Answer :
  • Purification : Use liquid-liquid extraction (ethyl acetate/water) to remove unreacted reagents, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Characterization :
  • 1H/13C NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl), ester methyl (δ ~3.7 ppm), and naphthalene protons (δ 7.2–8.3 ppm) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~374.4) .
  • TLC Monitoring : Track reaction progress using n-hexane:ethyl acetate (9:1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to preserve stereochemistry during synthesis?

  • Methodological Answer :
  • Chiral Integrity : Use enantiomerically pure starting materials (e.g., (R)-amino acids) and avoid racemization-prone conditions. Mild bases (e.g., NaHCO₃ instead of NaOH) and low temperatures (<25°C) during Boc protection minimize epimerization .
  • Catalytic Control : Employ asymmetric catalysis (e.g., chiral palladium complexes) for naphthalene coupling steps to maintain configuration .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

  • Methodological Answer :
  • Dynamic Effects : Check for rotational barriers (e.g., Boc group) causing splitting. Use variable-temperature NMR to observe conformational changes .
  • Impurity Analysis : Compare with synthetic intermediates (e.g., unreacted naphthol derivatives) via HPLC-MS .
  • Cross-Validation : Reference crystallographic data (e.g., X-ray structures of analogous compounds) to confirm assignments .

Q. What strategies mitigate Boc group deprotection during side reactions?

  • Methodological Answer :
  • Acid Sensitivity : Avoid strong acids (e.g., TFA) unless intentional deprotection. Use buffered conditions (pH 4–6) for aqueous workups .
  • Thermal Stability : Monitor reaction temperatures (<80°C) during esterification to prevent Boc cleavage .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Storage : Keep in a moisture-free environment at 2–8°C; use desiccants to prevent hydrolysis .
  • Waste Disposal : Neutralize acidic residues before disposal (P501 guidelines) .

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